molecular formula C22H34O2 B1211196 Taxa-4(20),11(12)-dien-5alpha-yl acetate CAS No. 214628-37-2

Taxa-4(20),11(12)-dien-5alpha-yl acetate

Cat. No.: B1211196
CAS No.: 214628-37-2
M. Wt: 330.5 g/mol
InChI Key: APIZAZFFQBVSJA-ZJDLJICXSA-N
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Description

Taxa-4(20),11(12)-dien-5α-yl acetate is a diterpenoid intermediate in the biosynthetic pathway of the anticancer drug paclitaxel (Taxol®). It is derived from the hydroxylation and subsequent acetylation of taxa-4(20),11(12)-diene, a cyclized product of geranylgeranyl pyrophosphate (GGPP) . This compound plays a critical role in channeling metabolic flux toward paclitaxel or competing side products like taxusin, depending on enzymatic modifications at specific positions .

Properties

CAS No.

214628-37-2

Molecular Formula

C22H34O2

Molecular Weight

330.5 g/mol

IUPAC Name

[(1S,3S,5S,8R)-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] acetate

InChI

InChI=1S/C22H34O2/c1-14-7-8-17-13-19-15(2)20(24-16(3)23)10-12-22(19,6)11-9-18(14)21(17,4)5/h17,19-20H,2,7-13H2,1,3-6H3/t17-,19+,20-,22+/m0/s1

InChI Key

APIZAZFFQBVSJA-ZJDLJICXSA-N

SMILES

CC1=C2CCC3(CCC(C(=C)C3CC(C2(C)C)CC1)OC(=O)C)C

Isomeric SMILES

CC1=C2CC[C@@]3(CC[C@@H](C(=C)[C@H]3C[C@@H](C2(C)C)CC1)OC(=O)C)C

Canonical SMILES

CC1=C2CCC3(CCC(C(=C)C3CC(C2(C)C)CC1)OC(=O)C)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Enzymatic Comparison

Compound Functional Groups Modifications Key Enzymes Pathway Role References
Taxa-4(20),11(12)-dien-5α-ol C5-OH C5 hydroxylation Cytochrome P450 hydroxylase (T5αH) Precursor for acetylation
Taxa-4(20),11(12)-dien-5α-yl acetate C5-OAc C5 acetylation Acetyl-CoA:taxadienol-O-acetyltransferase Intermediate for further steps
Taxa-4(20),11(12)-dien-5α,13α-diol C5-OH, C13-OH C5 and C13 hydroxylation Multiple hydroxylases Diverts to side pathways
Taxusin C5, C9, C10, C13-OAc Multi-site acetylation TAX9, TAX14 acetyltransferases End product of side routes

Key Observations :

  • Taxa-4(20),11(12)-dien-5α-ol is the immediate precursor of the acetate derivative. Its accumulation under methyl jasmonate elicitation suggests rapid conversion to downstream intermediates .
  • Taxa-4(20),11(12)-dien-5α-yl acetate serves as a substrate for further hydroxylation (e.g., at C10β or C14β) and acetylation, directing metabolites toward paclitaxel or taxusin .
  • Taxa-4(20),11(12)-dien-5α,13α-diol is a hydroxylated intermediate that accumulates in Taxus mairei, indicating species-specific diversion of the pathway .
  • Taxusin , a fully acetylated derivative, represents a metabolic "dead end," reducing paclitaxel yields .

Species-Specific Accumulation Patterns

Table 2: Accumulation in Taxus Species

Species Taxa-4(20),11(12)-dien-5α-yl acetate Taxa-4(20),11(12)-dien-5α-ol Taxa-4(20),11(12)-dien-5α,13α-diol
T. mairei Low High High
T. cuspidata High Moderate Low
T. media High Moderate Low

Key Findings :

  • T. cuspidata and T. media show higher accumulation of the acetylated intermediate, suggesting efficient acetylation and downstream processing toward paclitaxel .
  • T. mairei preferentially accumulates diol derivatives, likely due to enhanced hydroxylase activity or reduced acetyltransferase efficiency .

Enzymatic Regulation and Pathway Branching

  • Acetyltransferases (TAX9, TAX14) : These enzymes acetylate Taxa-4(20),11(12)-dien-5α-yl acetate at C9 or C10, producing triacetoxy derivatives. TAX9 favors C9 acetylation, while TAX14 prefers C10, influencing the ratio of paclitaxel to taxusin .
  • Hydroxylases : Hydroxylation at C10β (by T10βOH) or C14β determines subsequent modifications. For example, 10β-hydroxylation is essential for paclitaxel, while C14β-hydroxylation diverts intermediates to side products .

Biotechnological Implications

  • Enzyme Engineering : Overexpression of acetyltransferases like TAX14 in Taxus cell cultures could enhance paclitaxel yields by reducing taxusin production .
  • Metabolic Channeling : Blocking hydroxylation at C13α (to prevent diol formation) in T. mairei may redirect flux toward paclitaxel .

Notes on Conflicting Evidence and Alternate Contexts

  • Structural Isomerism : Early studies misidentified taxa-4(5),11(12)-diene as the primary intermediate. Revised pathways confirm taxa-4(20),11(12)-dien-5α-yl acetate as a critical intermediate .
  • Non-Taxol Context: Taxa-4(20),11(12)-dien-5α-yl acetate was identified as a biomarker in liver protection studies, though its role here is unrelated to taxol biosynthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Taxa-4(20),11(12)-dien-5alpha-yl acetate
Reactant of Route 2
Taxa-4(20),11(12)-dien-5alpha-yl acetate

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